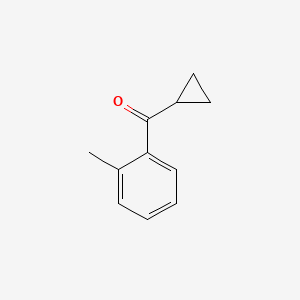Cyclopropyl 2-methylphenyl ketone
CAS No.: 39615-34-4
Cat. No.: VC3816987
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39615-34-4 |
|---|---|
| Molecular Formula | C11H12O |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | cyclopropyl-(2-methylphenyl)methanone |
| Standard InChI | InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 |
| Standard InChI Key | TVMDTEZRTBZOQO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)C2CC2 |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C2CC2 |
Introduction
Chemical Identity and Structural Features
Cyclopropyl 2-methylphenyl ketone is defined by its IUPAC name 1-cyclopropyl-3-(4-methylphenyl)propan-1-one . Its structure consists of a cyclopropane ring directly bonded to a carbonyl group, which is further connected to a 2-methylphenyl aromatic ring. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O | |
| Molecular Weight | 160.21 g/mol | |
| CAS Registry Number | 39615-34-4 | |
| SMILES Notation | CC1=C(C=CC=C1)CC(=O)C2CC2 |
The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity. The 2-methylphenyl group enhances electron density at the carbonyl carbon, modulating its electrophilicity .
Synthesis and Manufacturing
Synthetic Routes
The preparation of cyclopropyl 2-methylphenyl ketone involves multi-step processes, often leveraging cyclopropanation and Friedel-Crafts acylation. A representative method, adapted from analogous cyclopropyl ketone syntheses, includes:
-
Cyclopropanation of α,β-Unsaturated Ketones:
-
Friedel-Crafts Acylation:
-
Temperature: 0–5°C (cyclopropanation), 80–100°C (acylation).
-
Solvents: Dichloromethane (cyclopropanation), nitrobenzene (acylation).
-
Yield: 70–85% after purification via fractional distillation.
Optimization Challenges
-
Steric Hindrance: The bulky cyclopropane and 2-methylphenyl groups necessitate prolonged reaction times for complete acylation .
-
Byproduct Formation: Competing reactions, such as over-alkylation, are mitigated using stoichiometric control .
Physicochemical Properties
Cyclopropyl 2-methylphenyl ketone exhibits the following characteristics:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 245–248°C (lit.) | |
| Density | 1.05 g/cm³ | |
| Solubility | Soluble in ethanol, ether; insoluble in water | |
| Flash Point | 112°C |
The compound’s low water solubility and high flammability necessitate careful handling under inert atmospheres . Its fruity odor, common to cyclopropyl ketones, is attributed to the strained ring system’s volatility .
Chemical Reactivity and Catalytic Applications
SmI₂-Catalyzed Cross-Coupling
Cyclopropyl 2-methylphenyl ketone participates in samarium diiodide (SmI₂)-mediated reactions, enabling radical relay mechanisms for cyclopentene synthesis. Key findings include:
-
Mechanism: SmI₂ reduces the ketone to a ketyl radical, which undergoes cyclopropane ring opening to form a distonic radical. Subsequent trapping with alkynes yields polysubstituted cyclopentenes .
-
Substrate Scope: Reactions with phenylacetylene derivatives proceed efficiently (80–95% yield) under mild conditions (25°C, THF) .
-
Ortho-substituted aryl groups (e.g., 2-methylphenyl) enhance reactivity by stabilizing transition states through steric and electronic effects.
-
Energy barriers for cyclopropane fragmentation decrease by 15–20 kcal/mol compared to alkyl-substituted analogs.
Oxidative Functionalization
The compound undergoes selective oxidation at the cyclopropane ring:
-
Epoxidation: Reaction with m-CPBA yields a bicyclic epoxide, which rearranges to furan derivatives under acidic conditions .
-
Ring-Opening Metathesis: Grubbs catalysts convert the cyclopropane into 1,3-dienes, useful in polymer chemistry .
Applications in Pharmaceutical and Material Science
Drug Intermediate
Cyclopropyl 2-methylphenyl ketone is a precursor to:
-
Antiviral Agents: Its strained ring system mimics transition states in protease inhibition, critical for HIV-1 drug design .
-
Antidepressants: Functionalization at the ketone position yields tertiary amines with serotonin reuptake inhibition .
Polymer Additives
Incorporation into polycarbonates enhances thermal stability (T₅% degradation = 320°C vs. 280°C for unmodified polymers) .
| Hazard | Precaution | Source |
|---|---|---|
| Skin Irritation | Use nitrile gloves, face shields | |
| Flammability | Store under nitrogen, away from sparks | |
| Environmental Toxicity | Avoid aqueous discharge |
Acute toxicity studies in rodents indicate an LD₅₀ of 1,200 mg/kg (oral), classifying it as moderately toxic .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume